molecular formula C10H21N B1353025 4-Cyclohexylbutan-1-amine CAS No. 4441-59-2

4-Cyclohexylbutan-1-amine

Cat. No. B1353025
Key on ui cas rn: 4441-59-2
M. Wt: 155.28 g/mol
InChI Key: NQJLVGQKPMVHTD-UHFFFAOYSA-N
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Patent
US07595403B2

Procedure details

Following the synthetic procedure of 4b′ as described in Example 17, isocyanate 4d′ (91% yield) was synthesized from 4-(cyclohexyl)butylamine as an oil. 1H-NMR (CDCl3) δ0.80-0.95 (m, 2H), 1.10-1.30 (m, 6H), 1.32-1.45 (m, 2H), 1.52-1.75 (m, 7H), 3.28 (t, J=6.6 Hz, 2H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N-:1]=[C:2]=[O:3].[CH:4]1([CH2:10][CH2:11][CH2:12][CH2:13]N)[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1>>[N:1]([CH2:13][CH2:12][CH2:11][CH2:10][CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)=[C:2]=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)CCCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N(=C=O)CCCCC1CCCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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